molecular formula C16H18N4O3S B2518044 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 392253-67-7

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No. B2518044
CAS RN: 392253-67-7
M. Wt: 346.41
InChI Key: UMQCTVHBDLVNSY-UHFFFAOYSA-N
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Description

The compound "N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and nitrobenzamide moieties have been synthesized and characterized, suggesting potential similarities in behavior and reactivity.

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and directed metalation techniques. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Similarly, directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been employed to produce substituted benzamides, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in complex molecule construction .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a pyrazole compound with a nitrobenzoyl group was confirmed by X-ray diffraction, and its stability was analyzed using natural bond orbital (NBO) analysis, indicating intramolecular charge transfer within the molecule . Another study reported the synthesis and characterization of a carbacylamidophosphate with a nitrobenzoyl group, where the crystal structure was determined to contain disordered molecules connected via hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl and nitrobenzoyl groups can be inferred from the hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. These molecules are linked into chains or sheets by a combination of hydrogen bonds and C-H...pi(arene) interactions . Such interactions are crucial in dictating the reactivity and the formation of supramolecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated through experimental and theoretical methods. For instance, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and molecular electrostatic potential have been calculated and compared with experimental data to understand the properties of a pyrazole compound with a nitrobenzoyl moiety . These studies provide insights into the electronic structure, which is essential for predicting the reactivity and stability of the compound .

Scientific Research Applications

Photoreactive Materials

Research into oligothiophene-functionalized dimethyldihydropyrenes, which share structural similarities with the specified compound, has shown these materials to be photochromic. They exhibit the ability to switch between forms when exposed to light, which could be useful in developing switchable conducting molecules for electronic or photonic applications (Robinson, Sauro, & Mitchell, 2009).

Molecular Synthesis and Structure

Compounds related to N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide have been synthesized and analyzed for their structural properties. For instance, the synthesis and crystal structure analysis of similar nitrobenzoyl and tert-butyl based compounds provide insights into their conformational behaviors and potential applications in material science or molecular engineering (Gholivand et al., 2009).

Catalytic and Inorganic Chemistry

Studies on ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, which share some structural characteristics with the compound , have shown catalytic activities in transfer hydrogenation of ketones. This indicates potential applications of such compounds in catalysis and synthetic organic chemistry (Cheng et al., 2009).

Supramolecular Chemistry

The ability to form supramolecular assemblies through specific interactions, as observed in studies with p-tert-butyl thiacalix[4]arenes, suggests that similar compounds could be employed in the design of nanoscale structures and devices for applications in nanotechnology and materials science (Yushkova et al., 2012).

Future Directions

Pyrazole derivatives, due to their diverse functionalities, continue to be an area of interest in organic and medicinal chemistry . Future research may focus on developing new synthetic methods for pyrazole derivatives, exploring their potential applications, and studying their biological activities .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of drugs like ceftolozane , which is a cephalosporin antibiotic. Cephalosporins primarily target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) that cross-link peptidoglycans in the bacterial cell wall.

Mode of Action

This inhibition weakens the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

If it acts like other cephalosporins, it would affect the bacterial cell wall synthesis pathway by inhibiting the cross-linking of peptidoglycans .

Result of Action

If it acts like other cephalosporins, it would lead to the weakening of the bacterial cell wall, resulting in cell lysis and death .

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-16(2,3)19-14(12-8-24-9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQCTVHBDLVNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

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